molecular formula C6H7BClNO3 B1421262 (2-Chloro-4-methoxypyridin-3-yl)boronic acid CAS No. 1072946-19-0

(2-Chloro-4-methoxypyridin-3-yl)boronic acid

Cat. No. B1421262
CAS RN: 1072946-19-0
M. Wt: 187.39 g/mol
InChI Key: VTXXPXWIOKBFMA-UHFFFAOYSA-N
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Description

“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound . It is typically used in industrial processing and manufacturing . It may contain varying amounts of anhydride .


Molecular Structure Analysis

The molecular weight of “(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is 187.39 . Its chemical formula is C6H7BClNO3 . The linear formula is Cl (C5H3N)B (OH)2 .


Chemical Reactions Analysis

“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” has been used as a substrate in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . It has also been used as a reactant for the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Physical And Chemical Properties Analysis

“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a solid . Its molecular weight is 187.39 , and its chemical formula is C6H7BClNO3 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2-Chloro-4-methoxypyridine-3-boronic acid: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds via the cross-coupling of organoboron compounds with organic halides. The presence of the boronic acid moiety in this compound makes it an ideal candidate for such reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry

As a building block, 2-Chloro-4-methoxypyridine-3-boronic acid is utilized in medicinal chemistry for the synthesis of new molecules with potential therapeutic applications. The pyridine ring and boronic acid functional group offer a versatile platform for constructing complex molecules designed to interact with biological targets.

Safety and Hazards

“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

As “(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a relatively new compound, there is a lot of potential for future research. It could be used in a variety of industrial applications, and its antibacterial properties make it a promising candidate for medical research .

properties

IUPAC Name

(2-chloro-4-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXXPXWIOKBFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674427
Record name (2-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-methoxypyridin-3-yl)boronic acid

CAS RN

1072946-19-0
Record name (2-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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